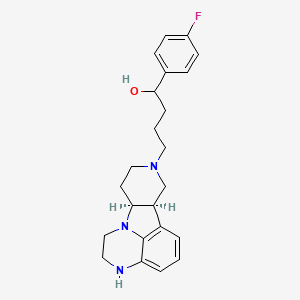

Lumateperone metabolite 1

Description

Structure

3D Structure

Propriétés

Numéro CAS |

1469777-40-9 |

|---|---|

Formule moléculaire |

C23H28FN3O |

Poids moléculaire |

381.5 g/mol |

Nom IUPAC |

1-(4-fluorophenyl)-4-[(10R,15S)-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl]butan-1-ol |

InChI |

InChI=1S/C23H28FN3O/c24-17-8-6-16(7-9-17)22(28)5-2-12-26-13-10-21-19(15-26)18-3-1-4-20-23(18)27(21)14-11-25-20/h1,3-4,6-9,19,21-22,25,28H,2,5,10-15H2/t19-,21-,22?/m0/s1 |

Clé InChI |

NUJKRFFWQXVMAM-QUCQDJGISA-N |

SMILES isomérique |

C1CN(C[C@@H]2[C@H]1N3CCNC4=CC=CC2=C43)CCCC(C5=CC=C(C=C5)F)O |

SMILES canonique |

C1CN(CC2C1N3CCNC4=CC=CC2=C43)CCCC(C5=CC=C(C=C5)F)O |

Origine du produit |

United States |

Foundational & Exploratory

Unraveling the Metabolic Fate of Lumateperone in Human Plasma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the identification and quantification of lumateperone (B1672687) and its metabolites in human plasma. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of this novel antipsychotic agent. This document synthesizes publicly available data on its metabolic pathways, pharmacokinetic profile, and the analytical methodologies employed for its characterization.

Introduction to Lumateperone Metabolism

Lumateperone undergoes extensive metabolism in humans, resulting in the formation of over 20 different metabolites.[1] The biotransformation of lumateperone is complex, involving multiple enzymatic pathways. The primary metabolic routes are direct glucuronidation and N-demethylation.[2] Key enzymes responsible for its metabolism include uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs), aldo-keto reductases (AKRs), and cytochrome P450 (CYP) enzymes, particularly CYP3A4.[3]

The metabolic profile of lumateperone is crucial for understanding its overall pharmacological activity and safety profile. Several of its metabolites are pharmacologically active and can be found in systemic circulation, potentially at levels comparable to or greater than the parent drug.[4]

Major Metabolites of Lumateperone in Human Plasma

While numerous metabolites have been identified, a few are considered major or pharmacologically significant. The primary metabolic pathway in humans involves the reduction of the ketone in the butyrophenone (B1668137) side chain, leading to the formation of the reduced carbonyl metabolite IC200131.[1] Other significant active metabolites identified include IC200161 (a desmethyl-metabolite) and IC200565, both formed through dealkylation, a process mediated by CYP3A4.[4]

The table below summarizes the key identified metabolites and their pathways of formation.

| Metabolite ID | Name/Description | Pathway of Formation | Key Enzymes Involved | Pharmacological Activity |

| Lumateperone | Parent Drug | - | CYP3A4, UGTs, AKRs | Active |

| IC200131 | Reduced Carbonyl Metabolite | Carbonyl Reduction | Aldo-keto reductases (AKRs) | Active |

| IC200161 | Desmethyl Metabolite | N-Dealkylation | CYP3A4 | Active |

| IC200565 | - | Dealkylation | CYP3A4 | Active |

| Glucuronidated Metabolites | Conjugated Metabolites | Glucuronidation | UGT1A1, UGT1A4, UGT2B15 | Generally Inactive |

Quantitative Analysis and Pharmacokinetic Profile

Obtaining precise quantitative data for each of lumateperone's metabolites in human plasma from publicly available literature is challenging. Most available data provides concentration ranges for total metabolites rather than for individual chemical species. A human mass balance study revealed that 58% of a radioactive dose of lumateperone is recovered in the urine and 29% in the feces.[5] After 8 hours of oral administration, plasma concentrations of lumateperone have been detected in the range of 0.05–50 ng/mL, while total metabolites have been found in the range of 0.2–100 ng/mL.[3][6][7]

The following table summarizes the key pharmacokinetic parameters for lumateperone and its primary active metabolites. It is important to note that pharmacokinetic parameters for lumateperone can show significant inter-individual variability.[1]

| Analyte | Tmax (hours) | Terminal Half-life (T½) (hours) | Key Pharmacokinetic Observations |

| Lumateperone | 1 - 2 | 13 - 21 | Peak plasma concentration is reached within 1 to 2 hours.[1] |

| IC200161 | Not Specified | 20 | One of the primary active metabolites.[5] |

| IC200131 | Not Specified | 21 | The primary metabolite in humans.[5] |

Note: The results of a clinical trial (NCT04709224) that collected pharmacokinetic data on lumateperone and its metabolites have not yet been publicly released.[2][8]

Experimental Protocols

A validated, publicly available, step-by-step protocol for the specific analysis of lumateperone and its metabolites in human plasma is not available in the literature. However, based on established methods for other antipsychotics, a representative experimental workflow using liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be constructed.

General Workflow for Metabolite Identification and Quantification

The diagram below illustrates a typical workflow for the identification and quantification of lumateperone metabolites in human plasma samples.

Representative Protocol for Quantification by LC-MS/MS

Disclaimer: The following is a generalized protocol based on common practices for the analysis of antipsychotic drugs in human plasma and has not been specifically validated for lumateperone and its metabolites.

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled analog of lumateperone).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

2. Liquid Chromatography Conditions:

-

LC System: UPLC/HPLC system

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-1 min: 95% A

-

1-5 min: Linear gradient to 5% A

-

5-6 min: Hold at 5% A

-

6-7 min: Return to 95% A

-

7-8 min: Re-equilibration at 95% A

-

-

Injection Volume: 5 µL

3. Mass Spectrometry Conditions:

-

MS System: Tandem quadrupole mass spectrometer

-

Ionization Source: Electrospray ionization (ESI), positive mode

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions would need to be optimized for lumateperone and each of its metabolites (e.g., IC200131, IC200161).

Visualizations of Metabolic and Signaling Pathways

Metabolic Pathways of Lumateperone

The following diagram illustrates the primary metabolic transformations of lumateperone.

Signaling Pathways of Lumateperone's Targets

Lumateperone's therapeutic effects are mediated through its interaction with serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors.[6]

5.2.1. 5-HT2A Receptor Signaling Cascade

Lumateperone acts as an antagonist at 5-HT2A receptors. The diagram below illustrates the canonical signaling pathway associated with this receptor.

5.2.2. Dopamine D2 Receptor Signaling Cascade

Lumateperone is a presynaptic partial agonist and a postsynaptic antagonist at D2 receptors. D2 receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase.

Conclusion

The metabolism of lumateperone is a multifaceted process leading to a variety of metabolites, some of which are pharmacologically active. While the primary metabolic pathways and key metabolites have been identified, detailed quantitative data on the plasma concentrations of individual metabolites in humans remain limited in the public domain. The analytical workflows for their identification and quantification rely on advanced techniques such as UPLC-Q Exactive Orbitrap HRMS and LC-MS/MS. A deeper understanding of the signaling pathways of lumateperone's primary targets, the 5-HT2A and D2 receptors, provides context for its therapeutic effects. This guide serves as a foundational resource, and further research, particularly the publication of detailed clinical pharmacokinetic data, will be invaluable to the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 6. The role of lumateperone in the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 8. mdpi.com [mdpi.com]

In Vivo Metabolic Pathway of Lumateperone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolic pathway of lumateperone (B1672687) (Caplyta®), a second-generation antipsychotic. The document details the biotransformation of lumateperone, including the key enzymes involved, the major metabolites formed, and their routes of excretion. Quantitative data are presented in tabular format for clear comparison, and detailed experimental methodologies are provided for key studies. Visual diagrams generated using Graphviz are included to illustrate the metabolic pathways and experimental workflows.

Overview of Lumateperone Metabolism

Lumateperone undergoes extensive metabolism in vivo, with more than twenty metabolites identified. The primary metabolic pathways involved are:

-

Carbonyl Reduction: The reduction of the butyrophenone (B1668137) side-chain carbonyl group to a secondary alcohol is a major metabolic route.

-

N-Dealkylation: Cleavage of the N-methyl group from the piperazine (B1678402) ring is another significant pathway.

-

Glucuronidation: Direct glucuronidation of the parent drug and its phase I metabolites is a key phase II metabolic reaction, leading to more water-soluble compounds that are readily excreted.

Multiple enzyme systems are responsible for the metabolism of lumateperone, including uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs), aldo-keto reductases (AKRs), and cytochrome P450 (CYP) enzymes.

Quantitative Analysis of Lumateperone Metabolism

A human mass balance study was conducted to determine the routes of excretion and the extent of metabolism of lumateperone following oral administration of a radiolabeled dose. The study revealed that lumateperone is extensively metabolized, with very little of the parent drug excreted unchanged.

Table 1: Excretion of Radioactivity Following a Single Oral Dose of [¹⁴C]-Lumateperone in Humans

| Excretion Route | Mean % of Radioactive Dose Recovered |

| Urine | 58% |

| Feces | 29% |

Source:

In human plasma, the majority of the circulating radioactivity is attributed to metabolites, with glucuronidated metabolites being the most abundant.

Table 2: Relative Abundance of Lumateperone and its Metabolites in Human Plasma

| Analyte | % of Total Plasma Radioactivity |

| Lumateperone | ~2.8% |

| Glucuronidated Metabolites | ~51% |

Source:

Key Metabolites of Lumateperone

Several key metabolites of lumateperone have been identified. The primary metabolites result from carbonyl reduction and N-dealkylation.

Table 3: Major Metabolites of Lumateperone

| Metabolite | Description | Metabolic Pathway |

| IC200131 | Reduced carbonyl metabolite | Carbonyl Reduction |

| IC200161 | N-desmethyl metabolite | N-Dealkylation |

| IC200565 | N-desmethyl alcohol metabolite | N-Dealkylation and Carbonyl Reduction |

Source:

Metabolic Pathways of Lumateperone

The following diagram illustrates the primary metabolic pathways of lumateperone.

Caption: Primary metabolic pathways of lumateperone.

Experimental Protocols

Human Mass Balance Study

Objective: To investigate the absorption, metabolism, and excretion of lumateperone in healthy human volunteers.

Methodology:

-

Study Design: A single-center, open-label, single-dose study.

-

Subjects: Healthy male volunteers.

-

Treatment: A single oral dose of [¹⁴C]-lumateperone was administered.

-

Sample Collection: Blood, urine, and feces were collected at predetermined intervals.

-

Analysis: Total radioactivity in all samples was measured by liquid scintillation counting. Metabolite profiling in plasma, urine, and feces was performed using high-performance liquid chromatography (HPLC) with radiometric detection, followed by mass spectrometry (MS) for structural identification.

In Vitro Metabolism using Human Liver Microsomes

Objective: To identify the enzymes responsible for the metabolism of lumateperone.

Methodology:

-

Test System: Pooled human liver microsomes.

-

Incubation: Lumateperone was incubated with human liver microsomes in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions, UDPGA for UGT-mediated reactions).

-

Reaction Conditions:

-

Substrate Concentration: A range of concentrations to determine enzyme kinetics.

-

Protein Concentration: Typically 0.5-1.0 mg/mL.

-

Incubation Time: Varied to assess the rate of metabolism.

-

Temperature: 37°C.

-

-

Analysis: The reaction was terminated, and the samples were analyzed by LC-MS/MS to identify and quantify the metabolites formed.

-

Enzyme Identification: Specific chemical inhibitors or recombinant human enzymes were used to identify the specific CYP and UGT isoforms involved in lumateperone metabolism. In vitro studies have identified UGTs 1A1, 1A4, and 2B15, AKRs 1C1, 1B10, and 1C4, and CYPs 3A4, 2C8, and 1A2 as being involved in the metabolism of lumateperone.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for investigating the in vivo metabolism of a drug candidate like lumateperone.

Caption: General experimental workflow for metabolism studies.

Conclusion

Lumateperone is extensively metabolized in humans primarily through carbonyl reduction, N-dealkylation, and glucuronidation. The resulting metabolites are then predominantly excreted in the urine. This in-depth understanding of the in vivo metabolic fate of lumateperone is crucial for drug development professionals in predicting potential drug-drug interactions, understanding inter-individual variability in drug response, and ensuring the safe and effective use of this important therapeutic agent.

An In-depth Technical Guide to the Chemical and Pharmacological Profile of Lumateperone's N-desmethyl Metabolite, IC200161

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumateperone (B1672687), an atypical antipsychotic, has garnered significant attention for its unique pharmacological profile, simultaneously modulating serotonin (B10506), dopamine (B1211576), and glutamate (B1630785) neurotransmission. A crucial aspect of understanding its in vivo activity involves the characterization of its metabolites. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and pharmacological activity of its primary N-desmethyl metabolite, designated as IC200161. This document is intended to serve as a detailed resource for researchers actively involved in neuropsychiatric drug discovery and development.

Chemical Structure and Identification

The N-desmethyl metabolite of lumateperone, IC200161, is formed through the metabolic N-dealkylation of the parent compound, a reaction primarily mediated by the cytochrome P450 enzyme CYP3A4.

Chemical Name: 1-(4-fluorophenyl)-4-((6bR,10aS)-2,3,6b,9,10,10a-hexahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl)butan-1-one

Molecular Formula: C₂₃H₂₆FN₃O

CAS Number: 313368-82-0

Molecular Weight: 379.48 g/mol

The chemical structure of IC200161 is identical to that of lumateperone, with the exception of the methyl group on the piperazine (B1678402) nitrogen, which has been removed.

Quantitative Pharmacological Data

IC200161 is an active metabolite that retains a pharmacological profile comparable to its parent compound, lumateperone. It exhibits a high affinity for several key receptors implicated in the therapeutic effects of antipsychotics. The binding affinities (Ki) of lumateperone and IC200161 for various neurotransmitter receptors and transporters are summarized below. It is important to note that while qualitative statements about IC200161's binding profile are available, specific Ki values are not as widely published as those for the parent drug.

| Target | Lumateperone Ki (nM) | IC200161 Ki (nM) | Reference Compound | Reference Compound Ki (nM) |

| Serotonin 5-HT₂ₐ Receptor | 0.54[1] | High Affinity (nanomolar) | Ketanserin | ~1-2 |

| Dopamine D₂ Receptor | 32[1] | Lower Affinity than Lumateperone | Spiperone | ~0.06-0.1 |

| Serotonin Transporter (SERT) | 33[1] | High Affinity (nanomolar) | Imipramine | Varies |

| α₁ₐ-Adrenergic Receptor | <100 | High Affinity (nanomolar) | Prazosin | ~0.1-1 |

| α₁ₑ-Adrenergic Receptor | <100 | High Affinity (nanomolar) | Prazosin | ~0.1-1 |

Experimental Protocols

Synthesis of IC200161 (N-desmethyl lumateperone)

Reaction Scheme:

-

Reaction with ACE-Cl: Lumateperone is reacted with 1-chloroethyl chloroformate in a suitable aprotic solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane). This reaction selectively cleaves the N-methyl group, forming a carbamate (B1207046) intermediate.

-

Hydrolysis: The resulting carbamate intermediate is then hydrolyzed, typically by heating in methanol, to yield the secondary amine, IC200161.

-

Purification: The final product is purified using standard chromatographic techniques, such as column chromatography on silica (B1680970) gel.

DOT Script for Synthesis Workflow:

Caption: General workflow for the synthesis of IC200161.

In Vitro Metabolism of Lumateperone to IC200161

The formation of IC200161 from lumateperone can be studied in vitro using human liver microsomes, which contain the necessary CYP enzymes, primarily CYP3A4.

Protocol Outline:

-

Incubation Mixture: A typical incubation mixture contains human liver microsomes, a NADPH-regenerating system (to support CYP activity), and lumateperone in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

-

Incubation: The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 37°C for a specified time.

-

Reaction Termination: The reaction is stopped by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.

-

Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the formation of IC200161.

DOT Script for In Vitro Metabolism Workflow:

Caption: Workflow for in vitro generation of IC200161.

Radioligand Binding Assays

To determine the binding affinity (Ki) of IC200161 for various receptors, competitive radioligand binding assays are employed. The general principle involves competing the unlabeled test compound (IC200161) with a known radiolabeled ligand for binding to the receptor of interest.

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the target receptor.

-

Assay Buffer: A suitable buffer is used to maintain pH and ionic strength.

-

Radioligand: A specific radiolabeled ligand with high affinity for the target receptor is used.

-

Competition: The assay is set up with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (IC200161).

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity bound to the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding), which is then converted to the Ki value using the Cheng-Prusoff equation.

DOT Script for Radioligand Binding Assay Workflow:

Caption: General workflow for radioligand binding assays.

Signaling Pathways

Lumateperone and its active metabolites, including IC200161, exert their effects through the modulation of multiple neurotransmitter systems. The primary mechanism is thought to involve a combination of serotonin 5-HT₂ₐ receptor antagonism and dopamine D₂ receptor postsynaptic antagonism.

Key Signaling Events:

-

5-HT₂ₐ Receptor Antagonism: By blocking 5-HT₂ₐ receptors, which are Gq-coupled, lumateperone and IC200161 inhibit the phospholipase C (PLC) signaling cascade. This leads to reduced production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), ultimately decreasing intracellular calcium release and protein kinase C (PKC) activation. This action is believed to contribute to the antipsychotic and antidepressant effects and a low risk of extrapyramidal symptoms.

-

Dopamine D₂ Receptor Antagonism: Antagonism at postsynaptic D₂ receptors, which are Gi-coupled, blocks the inhibition of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and activation of protein kinase A (PKA). This modulation of dopaminergic activity in the mesolimbic pathway is central to the antipsychotic efficacy of these compounds.

-

Serotonin Transporter (SERT) Inhibition: Inhibition of SERT increases the synaptic availability of serotonin, which is thought to contribute to the antidepressant and anxiolytic properties of lumateperone.

DOT Script for Signaling Pathway:

Caption: Key signaling pathways modulated by lumateperone/IC200161.

Conclusion

IC200161 is a significant and pharmacologically active N-desmethyl metabolite of lumateperone. Its comparable binding profile to the parent compound at key serotonergic, dopaminergic, and adrenergic receptors suggests that it likely contributes to the overall therapeutic effects of lumateperone. This technical guide provides a foundational understanding of the chemical nature, synthesis, and pharmacological properties of IC200161, which is essential for researchers in the field of neuropsychopharmacology. Further detailed characterization of the pharmacokinetics and in vivo activity of IC200161 will be crucial for a complete understanding of lumateperone's clinical profile.

References

Pharmacological Profile of IC200131: A Key Reduced Carbonyl Metabolite of Lumateperone

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Lumateperone (B1672687), an atypical antipsychotic, undergoes extensive metabolism, forming several pharmacologically active metabolites. Among these, the reduced carbonyl metabolite, designated as IC200131, is a principal metabolite in humans. This technical guide provides a comprehensive overview of the pharmacological activity of IC200131, synthesizing available preclinical data. This document is intended for researchers, scientists, and drug development professionals seeking detailed insights into the pharmacological characteristics of this significant lumateperone metabolite. All quantitative data is presented in structured tables, and detailed experimental methodologies for key assays are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Introduction

Lumateperone's unique pharmacological profile, which includes potent serotonin (B10506) 5-HT2A receptor antagonism, dopamine (B1211576) D2 receptor modulation, and serotonin transporter (SERT) inhibition, contributes to its clinical efficacy.[1][2] The biotransformation of lumateperone results in the formation of IC200131 through the reduction of its carbonyl group.[3] This metabolite is pharmacologically active and is understood to have a pharmacological profile that is qualitatively similar to the parent compound, lumateperone.[3] However, quantitative data, particularly regarding its functional activity at key central nervous system targets, is limited in publicly available literature. This guide aims to consolidate the known pharmacological data for IC200131 and to provide detailed context through descriptions of relevant experimental protocols.

In Vitro Pharmacology

The in vitro pharmacological activity of IC200131 has been assessed primarily through receptor binding assays to determine its affinity for key neurotransmitter receptors.

Receptor Binding Affinity

IC200131 has been profiled for its binding affinity at serotonin 5-HT2A and dopamine D2 receptors. The available data indicates a lower affinity for these receptors compared to the parent compound, lumateperone.

| Compound | 5-HT2A Receptor Kᵢ (nM) | Dopamine D2 Receptor Kᵢ (nM) |

| IC200131 | 61[4] | 574[4] |

| Lumateperone (for comparison) | 0.54[4] | 32[4] |

Table 1: In Vitro Receptor Binding Affinities (Kᵢ) of IC200131 and Lumateperone.

It has been noted that the binding profile of IC200131 is comparable to that of lumateperone and another active metabolite, IC200161.[3] Furthermore, these metabolites, including IC200131, do not possess significant binding affinity for the dopamine D3, serotonin 5-HT1A, or serotonin 5-HT7 receptors.[3]

Functional Activity

Neurotransmitter Transporter Activity

Lumateperone is known to be an inhibitor of the serotonin transporter (SERT).[1] Although specific quantitative data for IC200131's activity at SERT and the norepinephrine (B1679862) transporter (NET) have not been found, its "similar pharmacological profile" to lumateperone suggests it may also possess inhibitory activity at SERT.

Experimental Protocols

The following sections detail the general methodologies for the key in vitro assays used to characterize compounds like IC200131.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a test compound for a specific receptor.

Principle: This competitive binding assay measures the ability of a test compound (unlabeled ligand) to displace a radiolabeled ligand with known high affinity and specificity for the target receptor. The concentration of the test compound that displaces 50% of the radioligand binding (IC₅₀) is determined, and from this, the inhibitory constant (Kᵢ) is calculated using the Cheng-Prusoff equation.

General Protocol for 5-HT2A and D2 Receptor Binding Assays:

-

Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human recombinant 5-HT2A or D2 receptor, or from specific brain regions known to have high receptor density.

-

Assay Buffer: A suitable buffer is used to maintain pH and ionic strength.

-

Incubation: A constant concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT2A, [³H]spiperone for D2) is incubated with the cell membranes and varying concentrations of the test compound (IC200131).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to determine the IC₅₀ value, which is subsequently converted to a Kᵢ value.

Functional Assays

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or partial agonist at a receptor.

Principle: The 5-HT2A receptor is a Gq-coupled GPCR. Its activation leads to an increase in intracellular calcium concentration ([Ca²⁺]i). A calcium flux assay measures this change in [Ca²⁺]i using a calcium-sensitive fluorescent dye. An antagonist will block the increase in [Ca²⁺]i induced by a known 5-HT2A agonist.

General Protocol:

-

Cell Culture: Cells stably expressing the human 5-HT2A receptor are plated in a microplate.

-

Dye Loading: The cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).

-

Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound (IC200131).

-

Agonist Stimulation: A known 5-HT2A agonist (e.g., serotonin) is added to stimulate the receptors.

-

Fluorescence Measurement: The change in fluorescence, corresponding to the change in [Ca²⁺]i, is measured over time using a fluorescence plate reader.

-

Data Analysis: The ability of the test compound to inhibit the agonist-induced calcium flux is quantified, and an IC₅₀ value is determined.

Principle: The dopamine D2 receptor is a Gi-coupled GPCR. Its activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. A functional assay can measure this change in cAMP. An antagonist will block the agonist-induced decrease in cAMP.

General Protocol:

-

Cell Culture: Cells stably expressing the human D2 receptor are plated in a microplate.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (IC200131).

-

Stimulation: Adenylyl cyclase is stimulated with forskolin, and the D2 receptors are stimulated with a known D2 agonist (e.g., dopamine).

-

cAMP Measurement: The intracellular cAMP levels are measured, typically using a competitive immunoassay format such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA.

-

Data Analysis: The ability of the test compound to reverse the agonist-induced inhibition of cAMP production is quantified to determine its antagonist potency (IC₅₀).

Neurotransmitter Transporter Uptake Assays

Principle: These assays measure the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter (e.g., [³H]serotonin for SERT) into cells or synaptosomes that express the transporter.

General Protocol for SERT Uptake Inhibition Assay:

-

Cell/Synaptosome Preparation: A suspension of cells expressing SERT or synaptosomes prepared from brain tissue is used.

-

Incubation: The cells or synaptosomes are incubated with varying concentrations of the test compound (IC200131) and a fixed concentration of the radiolabeled neurotransmitter.

-

Termination and Separation: Uptake is terminated by rapid filtration, washing away the extracellular radiolabel.

-

Quantification: The amount of radioactivity taken up by the cells or synaptosomes is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀) is determined.

In Vivo Considerations

In preclinical animal models, IC200131 has been detected in the brain following oral administration of lumateperone, although at levels that were at the limit of quantification and approximately 10-fold lower than the parent drug.[1] This suggests that while IC200131 can cross the blood-brain barrier, its contribution to the overall in vivo pharmacological effects of lumateperone may be limited by its lower concentration in the central nervous system compared to lumateperone itself.[1]

Conclusion

IC200131 is a major, pharmacologically active metabolite of lumateperone with a binding profile that is qualitatively similar to the parent compound, exhibiting affinity for serotonin 5-HT2A and dopamine D2 receptors. The available data indicates that it is less potent than lumateperone at these receptors. While specific functional data for IC200131 is not widely available, its characterization as being pharmacologically similar to lumateperone suggests it likely possesses 5-HT2A antagonist and D2 modulatory properties. Further studies are required to fully quantify the functional activity of IC200131 and to elucidate its precise contribution to the overall clinical profile of lumateperone. The experimental protocols detailed in this guide provide a framework for such future investigations.

References

- 1. Exploring the Pharmacological and Clinical Features of Lumateperone: A Promising Novel Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unlocking the potential of lumateperone and novel anti-psychotics for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Novel Antipsychotic Lumateperone (Iti-007) in the Treatment of Schizophrenia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

In Vitro Metabolism of Lumateperone: A Technical Guide for Drug Development Professionals

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Lumateperone (B1672687), an atypical antipsychotic, undergoes extensive and complex metabolism, a critical factor in its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the in vitro metabolism of lumateperone, with a specific focus on studies utilizing human liver microsomes (HLMs). While specific quantitative kinetic data such as Kₘ and Vₘₐₓ values are not publicly available, this document synthesizes the known metabolic pathways, identifies the key enzymes involved, and presents detailed, generalized experimental protocols for researchers to conduct their own in vitro assessments. This guide is intended to serve as a foundational resource for scientists engaged in drug metabolism and pharmacokinetic studies related to lumateperone or similar compounds.

Introduction

Lumateperone is a second-generation antipsychotic approved for the treatment of schizophrenia and bipolar depression.[1] Its mechanism of action involves a unique combination of antagonist activity at central serotonin (B10506) 5-HT₂ₐ receptors and postsynaptic antagonist activity at central dopamine (B1211576) D₂ receptors.[2][3] Understanding the metabolic fate of lumateperone is paramount for predicting its efficacy, safety, potential drug-drug interactions (DDIs), and inter-individual variability. In vitro models, particularly human liver microsomes, are indispensable tools for these investigations, providing a reliable system to study Phase I and Phase II metabolic reactions.[4][5]

This guide details the enzymes and pathways responsible for lumateperone's biotransformation and provides robust, adaptable protocols for key in vitro metabolism experiments.

Overview of Lumateperone Metabolism

Lumateperone is extensively metabolized, with over 20 metabolites identified in vivo.[6] The metabolism is complex, involving multiple enzyme families and pathways. Glucuronidation represents a major metabolic route in humans.[6][7]

Involved Enzyme Superfamilies

In vitro studies have identified several enzyme superfamilies responsible for the biotransformation of lumateperone:[6]

-

Cytochrome P450 (CYP): Isoforms CYP3A4, CYP2C8, and CYP1A2 are involved in Phase I oxidative metabolism.[6][8]

-

Uridine 5'-diphospho-glucuronosyltransferases (UGT): Isoforms UGT1A1, UGT1A4, and UGT2B15 are key to Phase II glucuronidation reactions.[6]

-

Aldo-Keto Reductases (AKR): Isoforms AKR1C1, AKR1B10, and AKR1C4 contribute to the reduction of lumateperone's carbonyl group.[6]

Major Metabolic Pathways & Metabolites

The biotransformation of lumateperone proceeds through several key pathways, resulting in a number of major circulating metabolites.

-

Ketone Reduction: The primary metabolic pathway in humans is the reduction of the side-chain carbonyl group by aldo-keto reductases to form the major active metabolite IC200131 (a reduced alcohol metabolite).[6][8]

-

N-Dealkylation: CYP3A4 mediates the N-dealkylation of lumateperone to form the active metabolite IC200161 (N-desmethylated carbonyl metabolite).[8][9]

-

Sequential Metabolism: The primary metabolite, IC200131, can be further metabolized by CYP3A4 via N-dealkylation to form IC200565 (N-desmethylated alcohol metabolite).[8][9]

-

Other Phase I Reactions: Additional identified Phase I pathways include carbonylation, dehydrogenation, and piperazine (B1678402) ring cleavage.

-

Glucuronidation (Phase II): Both the parent drug and its Phase I metabolites undergo extensive glucuronidation, which is a major clearance pathway in humans.[6][7]

The known metabolic pathways for lumateperone are visualized in the diagram below.

References

- 1. Lumateperone - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. SMPDB [smpdb.ca]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 6. The role of lumateperone in the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the Pharmacological and Clinical Features of Lumateperone: A Promising Novel Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Novel Antipsychotic Lumateperone (Iti-007) in the Treatment of Schizophrenia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lumateperone | C24H28FN3O | CID 21302490 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the Metabolic Fate of Lumateperone: A Technical Guide to its Novel Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumateperone (B1672687), a novel atypical antipsychotic, has demonstrated a unique pharmacological profile through its simultaneous modulation of serotonin, dopamine, and glutamate (B1630785) neurotransmission.[1] Extensive metabolism is a key characteristic of its pharmacokinetic profile, leading to the formation of multiple metabolites that may contribute to its overall therapeutic and safety profile.[2] This technical guide provides an in-depth overview of the discovery and characterization of novel lumateperone metabolites, presenting key quantitative data, detailed experimental protocols, and visual representations of metabolic pathways to support further research and development in this area.

I. Quantitative Analysis of Lumateperone and its Metabolites

The following tables summarize the key pharmacokinetic parameters of lumateperone and its major identified metabolites.

Table 1: Pharmacokinetic Parameters of Lumateperone and its Primary Active Metabolites

| Analyte | T1/2 (Half-life) | Cmax | Tmax | AUC | Notes |

| Lumateperone | 13 - 21 hours[3] | Varies (Dose-dependent) | 3 - 4 hours[3] | Varies (Dose-dependent) | Oral bioavailability is approximately 4.4%.[4] |

| IC200161 (N-desmethyl metabolite) | 20 hours[5] | Levels are approximately 10-fold lower than lumateperone in the brain.[5] | - | - | Active metabolite with a binding profile comparable to lumateperone.[6] |

| IC200131 (Reduced carbonyl metabolite) | 21 hours[5] | Detected at the limit of quantification in the brain.[4] | - | - | Active metabolite with a binding profile comparable to lumateperone.[6] |

| M3 (N-demethylated metabolite in rats) | - | Exposure level is about 1.5-fold higher than lumateperone in rat plasma.[7] | - | - | Observed in rat plasma.[7] |

Table 2: In Vitro and In Vivo Detection of Lumateperone and its Metabolites

| Analyte | Concentration Range in Human Plasma | Detection Notes |

| Lumateperone | 0.05 - 50 ng/mL | Detected up to 8 hours after oral administration.[4] |

| Metabolites (general) | 0.2 - 100 ng/mL | Detected up to 8 hours after oral administration.[4] |

II. Metabolic Pathways and Enzymology

Lumateperone undergoes extensive Phase I and Phase II metabolism, primarily through oxidation and glucuronidation.

Key Metabolic Reactions:

-

N-demethylation: Removal of a methyl group.

-

Carbonylation: Introduction of a carbonyl group.

-

Dehydrogenation: Removal of hydrogen.

-

Piperazine (B1678402) ring cleavage: Opening of the piperazine ring structure.

-

Glucuronidation: Conjugation with glucuronic acid, a major pathway for lumateperone and its metabolites, rendering them more water-soluble for excretion.[2]

Major Enzymes Involved:

-

Cytochrome P450 (CYP) Enzymes: CYP3A4 is a key enzyme in the dealkylation of lumateperone to form active metabolites IC200161 and IC200565.[6]

-

Uridine 5′-diphospho-glucuronosyltransferases (UGTs): Several UGT isoforms are involved in the glucuronidation of both lumateperone (UGT1A1, UGT1A4, UGT2B15) and its metabolites (e.g., UGT2B7, UGT2B15, and UGT2B17 for IC200131).[5]

-

Aldo-keto reductases (AKRs): These enzymes are also involved in the metabolism of lumateperone.[8]

The following diagram illustrates the primary metabolic pathways of lumateperone.

References

- 1. caplytahcp.com [caplytahcp.com]

- 2. mdpi.com [mdpi.com]

- 3. Lumateperone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Exploring the Pharmacological and Clinical Features of Lumateperone: A Promising Novel Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the Pharmacological and Clinical Features of Lumateperone: A Promising Novel Antipsychotic | MDPI [mdpi.com]

- 6. The Novel Antipsychotic Lumateperone (Iti-007) in the Treatment of Schizophrenia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic profiling of lumateperone in vitro and in vivo by UPLC-Q Exactive Orbitrap HRMS, and its pharmacokinetic study in rat plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

An In-depth Technical Guide to the Biosynthesis of Lumateperone's Active Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways involved in the formation of lumateperone's active metabolites. It includes detailed experimental protocols, quantitative data on metabolite formation and activity, and visualizations of the key biosynthetic pathways and experimental workflows.

Introduction to Lumateperone (B1672687) Metabolism

Lumateperone is a novel second-generation antipsychotic that undergoes extensive metabolism in the liver, resulting in the formation of over 20 metabolites.[1][2][3][4][5][6] The biotransformation of lumateperone is complex, involving multiple enzymatic pathways, primarily mediated by aldo-keto reductases (AKRs), cytochrome P450 (CYP) enzymes, and uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs).[2][3][4][7][8][9] Several of these metabolites are pharmacologically active and may contribute to the overall therapeutic effect and side-effect profile of the drug.[8][10] The primary active metabolites identified are IC200131, the reduced carbonyl metabolite, and IC200161 and IC200565, which are N-desmethylated metabolites.[5][7][8]

Metabolic Pathways of Lumateperone

The biosynthesis of lumateperone's active metabolites occurs through two main Phase I metabolic pathways: ketone reduction and N-dealkylation. These are followed by Phase II glucuronidation for detoxification and excretion.[1][7]

-

Ketone Reduction (Primary Pathway in Humans): The butyrophenone (B1668137) side chain of lumateperone undergoes reduction of the ketone group to form an alcohol, resulting in the primary active metabolite, IC200131.[1][7][8] This reaction is catalyzed by various aldo-keto reductase (AKR) isoforms, including AKR1C1, AKR1B10, and AKR1C4.[2][3][4][9]

-

N-Dealkylation: The N-demethylation of the piperazine (B1678402) ring is another significant metabolic pathway, primarily mediated by the cytochrome P450 enzyme CYP3A4.[7][8][10] This process leads to the formation of the active metabolites IC200161 and IC200565.[5][7][8][10] Other CYP enzymes, such as CYP2C8 and CYP1A2, are also involved in lumateperone metabolism.[2][3][4][9][11]

-

Phase II Glucuronidation: Both the parent drug, lumateperone, and its Phase I metabolites undergo extensive Phase II metabolism through glucuronidation, which is considered a major metabolic pathway in humans.[1][7] This process is catalyzed by multiple UGT enzymes, including UGT1A1, UGT1A4, and UGT2B15, rendering the compounds more water-soluble for excretion.[1][2][3][4][7][9] After a single radiolabeled dose, glucuronidated metabolites accounted for approximately 51% of the total plasma radioactivity.[2][3][4][7]

Caption: Metabolic pathways of lumateperone to its active metabolites.

Quantitative Data on Lumateperone and its Metabolites

The following tables summarize key quantitative data related to lumateperone and its active metabolites.

Table 1: Pharmacokinetic Parameters of Lumateperone

| Parameter | Value | Reference(s) |

| Tmax (Time to Peak Plasma Concentration) | 1-2 hours | [3][4][9][10] |

| Terminal Elimination Half-life | ~18 hours | [3][9][12] |

| Absolute Bioavailability | ~4.4% | [2][3][4][6] |

| Plasma Protein Binding | 97.4% | [2][3][4][8] |

| Volume of Distribution (Intravenous) | ~4.1 L/kg | [2][3][4][8] |

Table 2: Enzymes Involved in Lumateperone Metabolism

| Metabolic Pathway | Enzyme(s) | Reference(s) |

| Ketone Reduction | AKR1C1, AKR1B10, AKR1C4 | [2][3][4][9] |

| N-Dealkylation | CYP3A4, CYP2C8, CYP1A2 | [2][3][4][8][9][10][11] |

| Glucuronidation | UGT1A1, UGT1A4, UGT2B15 | [1][2][3][4][9] |

Table 3: Relative Exposure and Activity of Active Metabolites

| Metabolite | Formation Pathway | Relative Exposure (in vivo, rats) | Pharmacological Activity | Reference(s) |

| IC200131 | Ketone Reduction | At limit of quantification in brain | Active, binding profile comparable to lumateperone | [8][10][13] |

| IC200161 (M3) | N-Dealkylation | ~1.5-fold higher than lumateperone in plasma | Active, binding profile comparable to lumateperone | [8][10][13][14] |

| IC200565 | N-Dealkylation | Not specified | Active, similar mechanism to lumateperone | [5][7][8][10] |

Experimental Protocols for Metabolite Identification and Profiling

The characterization of lumateperone's metabolic profile has been achieved through a combination of in vitro and in vivo studies.

A. In Vitro Metabolic Profiling using Liver Microsomes

-

Objective: To identify the metabolites of lumateperone and the enzymes responsible for their formation in a controlled environment.

-

Methodology:

-

Incubation: Lumateperone is incubated with liver microsomes from various species (e.g., human, rat, dog) to assess interspecies differences in metabolism.[1][14]

-

Cofactors: The incubation mixture is fortified with necessary cofactors for enzymatic activity, such as NADPH for CYP450 enzymes and UDPGA for UGT enzymes.

-

Reaction Termination: The metabolic reactions are quenched at specific time points, typically by adding a cold organic solvent like acetonitrile.

-

Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant containing the parent drug and metabolites is collected for analysis.

-

Analytical Method: The supernatant is analyzed using high-performance liquid chromatography coupled with high-resolution mass spectrometry (e.g., UPLC-Q Exactive Orbitrap HRMS) to separate, identify, and structurally elucidate the metabolites based on their mass-to-charge ratio and fragmentation patterns.[14]

-

Enzyme Phenotyping: To identify the specific enzymes involved, recombinant human CYP or UGT enzymes are used in separate incubations, or specific chemical inhibitors are co-incubated with lumateperone and liver microsomes.

-

B. In Vivo Pharmacokinetic and Metabolite Profiling in Animal Models

-

Objective: To study the absorption, distribution, metabolism, and excretion (ADME) of lumateperone and identify the metabolites present in a living system.

-

Methodology:

-

Animal Model: Typically, rats are used for these studies.[14]

-

Drug Administration: Lumateperone is administered to the rats, often both orally and intravenously, to determine pharmacokinetic parameters like bioavailability.[14]

-

Sample Collection: Blood samples are collected at various time points post-administration. Plasma is separated from the blood samples.

-

Sample Preparation: Plasma samples are prepared for analysis, often involving protein precipitation followed by solid-phase or liquid-liquid extraction to concentrate the analytes and remove interfering substances.

-

Analytical Method: The processed plasma samples are analyzed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[14] This technique provides high sensitivity and selectivity for quantifying lumateperone and its key metabolites (e.g., M3/IC200161).[14]

-

Caption: Workflow for lumateperone metabolite identification and profiling.

Conclusion

The biosynthesis of lumateperone's active metabolites is a multifaceted process involving several key enzymatic pathways, primarily ketone reduction and N-dealkylation. The resulting active metabolites, particularly IC200131 and IC200161, exhibit pharmacological profiles similar to the parent compound and likely contribute to its overall clinical efficacy. A thorough understanding of these metabolic pathways, supported by robust in vitro and in vivo experimental data, is crucial for predicting drug-drug interactions, understanding inter-individual variability in response, and ensuring the safe and effective use of lumateperone in clinical practice.

References

- 1. mdpi.com [mdpi.com]

- 2. The role of lumateperone in the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAPLYTA - Pharmacokinetics [jnjmedicalconnect.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Lumateperone tosylate, A Selective and Concurrent Modulator of Serotonin, Dopamine, and Glutamate, in the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lumateperone for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Novel Antipsychotic Lumateperone (Iti-007) in the Treatment of Schizophrenia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lumateperone - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Lumateperone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Exploring the Pharmacological and Clinical Features of Lumateperone: A Promising Novel Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolic profiling of lumateperone in vitro and in vivo by UPLC-Q Exactive Orbitrap HRMS, and its pharmacokinetic study in rat plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Structure of Lumateperone's M3 Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure elucidation of the M3 metabolite of lumateperone (B1672687), a novel antipsychotic agent. The following sections detail the metabolic pathways, experimental methodologies, and quantitative data pertinent to the identification and characterization of this significant metabolite.

Introduction

Lumateperone is an atypical antipsychotic that modulates serotonin (B10506), dopamine (B1211576), and glutamate (B1630785) neurotransmission.[1][2] Its metabolism is extensive, leading to the formation of over twenty metabolites.[3][4] Among these, the M3 metabolite has been identified as a notable component in preclinical studies. This document serves as a comprehensive resource on the scientific endeavors to elucidate the structure of this M3 metabolite.

Metabolic Profile of Lumateperone

The biotransformation of lumateperone involves several key pathways, primarily occurring in the liver. The main metabolic reactions include N-demethylation, reduction of the carbonyl side-chain, and subsequent glucuronidation.[3][4]

The M3 Metabolite: An N-demethylated Derivative

Research has identified the M3 metabolite of lumateperone as the N-demethylated form of the parent compound.[1] This metabolic alteration involves the removal of a methyl group from the piperazine (B1678402) ring of lumateperone.

Quantitative Analysis

In vivo studies in rats have provided quantitative insights into the exposure of the M3 metabolite relative to the parent drug.

| Compound | Relative Exposure (Rat Plasma) |

| Lumateperone | 1 |

| M3 Metabolite (N-demethylated) | ~1.5-fold higher than lumateperone[1] |

Experimental Protocols for Structure Elucidation

The identification and structural confirmation of the M3 metabolite have been achieved through the application of advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS).

Methodology: UPLC-Q Exactive Orbitrap HRMS and LC-MS/MS

While specific, detailed experimental parameters from a single definitive source are not publicly available, a general workflow for the identification of lumateperone metabolites, including M3, can be outlined based on common practices in the field.[1][5]

1. Sample Preparation:

-

Source: In vitro studies typically utilize human liver microsomes, while in vivo analysis is often performed on plasma samples from preclinical species such as rats.[1]

-

Extraction: A protein precipitation method is commonly employed to extract the analytes from the biological matrix. This involves the addition of a cold organic solvent (e.g., acetonitrile) to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The resulting supernatant, containing the drug and its metabolites, is then collected for analysis.

2. Chromatographic Separation (UPLC):

-

Column: A reversed-phase C18 column is a standard choice for the separation of lumateperone and its metabolites.

-

Mobile Phase: A gradient elution using a two-component mobile phase system is typical. This often consists of an aqueous phase (e.g., water with a small percentage of formic acid to improve ionization) and an organic phase (e.g., acetonitrile (B52724) or methanol).

-

Gradient: The gradient is programmed to start with a higher proportion of the aqueous phase, gradually increasing the organic phase percentage to elute compounds with increasing hydrophobicity.

3. Mass Spectrometric Detection (Q Exactive Orbitrap HRMS and Triple Quadrupole MS/MS):

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for the analysis of lumateperone and its metabolites.

-

High-Resolution Mass Spectrometry (HRMS): A Q Exactive Orbitrap mass spectrometer is employed to obtain high-resolution and accurate mass measurements of the precursor ions (the intact molecules of the drug and its metabolites). This allows for the determination of the elemental composition of the detected species. For the N-demethylated M3 metabolite, the expected accurate mass would be calculated based on the loss of a CH2 group (14.01565 Da) from the parent lumateperone molecule.

-

Tandem Mass Spectrometry (MS/MS): To confirm the structure, tandem mass spectrometry is performed. The precursor ion of the suspected M3 metabolite is isolated and fragmented in the collision cell of the mass spectrometer. The resulting fragment ions provide structural information. The fragmentation pattern of the M3 metabolite would be compared to that of the parent lumateperone to identify characteristic fragments and confirm the site of demethylation.

Logical Workflow for M3 Metabolite Structure Elucidation

The process of identifying and characterizing the M3 metabolite follows a logical progression of experimental and analytical steps.

Signaling Pathways of Lumateperone

The therapeutic effects of lumateperone are attributed to its unique interactions with key neurotransmitter systems in the brain. The following diagrams illustrate the signaling pathways modulated by lumateperone.

Dopamine D2 Receptor Signaling Pathway

Lumateperone acts as a presynaptic partial agonist and a postsynaptic antagonist at dopamine D2 receptors.[6][7]

Serotonin 5-HT2A Receptor Signaling Pathway

Lumateperone is a potent antagonist of the serotonin 5-HT2A receptor.[8]

Glutamate Receptor Modulation

Lumateperone indirectly modulates glutamate signaling, which is thought to contribute to its therapeutic effects on cognitive and negative symptoms.[2]

Conclusion

The structure elucidation of the M3 metabolite of lumateperone as its N-demethylated form represents a critical step in understanding the comprehensive metabolic profile of this novel antipsychotic. The application of advanced analytical techniques such as UPLC-HRMS and MS/MS has been instrumental in this process. Further research to fully characterize the pharmacological activity of the M3 metabolite will provide a more complete picture of its contribution to the overall clinical profile of lumateperone.

References

- 1. Metabolic profiling of lumateperone in vitro and in vivo by UPLC-Q Exactive Orbitrap HRMS, and its pharmacokinetic study in rat plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 4. mdpi.com [mdpi.com]

- 5. pharmaron.com [pharmaron.com]

- 6. Integrated UPLC-MS/MS and UHPLC-Q-orbitrap HRMS Analysis to Reveal Pharmacokinetics and Metabolism of Five Terpenoids from Alpiniae oxyphyllae Fructus in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

The Central Role of CYP3A4 in Lumateperone Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumateperone (B1672687), an atypical antipsychotic, has a complex metabolic profile in which cytochrome P450 3A4 (CYP3A4) plays a pivotal role. Understanding the intricacies of its metabolism is crucial for predicting drug-drug interactions, optimizing dosing regimens, and ensuring patient safety. This technical guide provides a comprehensive overview of the role of CYP3A4 in the metabolic clearance of lumateperone, supported by quantitative data from clinical studies, detailed experimental methodologies, and visual representations of key pathways and processes.

Lumateperone is extensively metabolized through multiple pathways, primarily involving CYP3A4, as well as various uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) and aldo-keto reductase (AKR) enzymes, leading to the formation of over 20 metabolites.[1] The significant contribution of CYP3A4 to lumateperone's metabolism makes it susceptible to clinically relevant drug-drug interactions when co-administered with strong or moderate inhibitors or inducers of this enzyme.[2][3][4]

Quantitative Analysis of CYP3A4-Mediated Drug Interactions

Clinical studies have quantified the impact of CYP3A4 modulators on the pharmacokinetics of lumateperone. The co-administration of strong or moderate CYP3A4 inhibitors leads to a significant increase in lumateperone exposure, while co-administration with a strong CYP3A4 inducer results in a marked decrease.

Table 1: Effect of CYP3A4 Inhibitors on Lumateperone Pharmacokinetics

| Co-administered Drug | CYP3A4 Inhibition Strength | Lumateperone Dose | Change in Lumateperone Cmax | Change in Lumateperone AUC | Recommended Lumateperone Dosage |

| Itraconazole | Strong | 14 mg (single dose) | ~4-fold increase | ~4-fold increase[5] | 10.5 mg once daily[6][7] |

| Diltiazem | Moderate | 14 mg (single dose) | ~2-fold increase | ~2-fold increase[5] | 21 mg once daily[6][7] |

Table 2: Effect of CYP3A4 Inducers on Lumateperone Pharmacokinetics

| Co-administered Drug | CYP3A4 Induction Strength | Lumateperone Dose | Change in Lumateperone Cmax | Change in Lumateperone AUC | Recommended Lumateperone Dosage |

| Rifampin | Strong | 28 mg (single dose) | 92.3% decrease | 97.9% decrease[5] | Avoid concomitant use[5][6] |

Experimental Protocols for Drug-Drug Interaction Studies

The following provides a generalized overview of the methodologies employed in clinical trials designed to assess the impact of CYP3A4 modulators on lumateperone pharmacokinetics. Specific details such as the number of subjects and washout periods were not consistently available in the public domain.

Study Design

The drug-drug interaction studies were typically designed as open-label, one-way crossover, or parallel-group trials involving healthy volunteers or patients with schizophrenia.[5][8]

-

Inhibitor Studies (e.g., with Itraconazole, Diltiazem): These studies generally involve the administration of the CYP3A4 inhibitor for a period sufficient to achieve steady-state concentrations, followed by the co-administration of a single dose of lumateperone. Blood samples are collected at predetermined intervals to determine the pharmacokinetic profile of lumateperone.

-

Inducer Studies (e.g., with Rifampin): In these studies, subjects are typically administered the CYP3A4 inducer for a duration adequate to achieve maximal induction. A single dose of lumateperone is then co-administered with the inducer. Serial blood samples are collected to assess the impact on lumateperone's pharmacokinetics.

Dosing Regimens

-

Lumateperone: Single oral doses, such as 14 mg or 28 mg, have been used in these interaction studies.[5]

-

Itraconazole (Strong CYP3A4 Inhibitor): A typical dosing regimen is 200 mg once daily.[5]

-

Diltiazem (Moderate CYP3A4 Inhibitor): A common dosage is 240 mg once daily.

-

Rifampin (Strong CYP3A4 Inducer): A standard dosing regimen is 600 mg once daily.[5]

Analytical Methods

Plasma concentrations of lumateperone and its metabolites are typically quantified using validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods. These assays are designed to be sensitive and specific for the accurate measurement of the analytes in a biological matrix.

Visualizing the Metabolic Landscape and Clinical Interactions

To further elucidate the role of CYP3A4 in lumateperone metabolism and the design of interaction studies, the following diagrams are provided.

Conclusion

CYP3A4 is a critical determinant of lumateperone's metabolic clearance. The significant impact of CYP3A4 inhibitors and inducers on lumateperone exposure necessitates careful consideration of potential drug-drug interactions in the clinical setting. Dosage adjustments are required when lumateperone is co-administered with moderate or strong CYP3A4 inhibitors, and concomitant use with CYP3A4 inducers should be avoided to ensure optimal therapeutic outcomes and minimize the risk of adverse events. Further research into the specific contributions of various metabolites to the overall clinical effect of lumateperone will continue to refine our understanding of its complex pharmacology.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. A review of the pharmacology and clinical profile of lumateperone for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Novel Antipsychotic Lumateperone (Iti-007) in the Treatment of Schizophrenia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Exploring the Pharmacological and Clinical Features of Lumateperone: A Promising Novel Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of lumateperone in the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

UGT-Mediated Glucuronidation of Lumateperone Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumateperone (B1672687), an atypical antipsychotic, has a complex metabolic profile where glucuronidation, a phase II metabolic process, plays a pivotal role. This process, mediated by uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs), facilitates the excretion of lumateperone and its metabolites by increasing their water solubility. Following oral administration, glucuronidated metabolites of lumateperone constitute a significant portion—approximately 51%—of the total plasma radioactivity, underscoring the importance of this pathway in the drug's overall disposition.[1] Lumateperone is extensively metabolized, yielding over 20 metabolites, with the primary pathways involving ketone reduction, CYP450-mediated reactions, and subsequent glucuronidation by various UGT enzymes.[1]

The Role of UGTs in Lumateperone Metabolism

Uridine diphosphate-glucuronosyltransferases are a superfamily of enzymes that catalyze the transfer of glucuronic acid from uridine diphosphate (B83284) glucuronic acid (UDPGA) to a substrate, in this case, lumateperone and its phase I metabolites. This conjugation reaction is critical for the detoxification and elimination of a wide array of xenobiotics and endogenous compounds. In the metabolism of lumateperone, specific UGT isoforms have been identified as key players in the glucuronidation of the parent drug and its primary metabolites.

The FDA-approved label for lumateperone (Caplyta) indicates that multiple enzymes are involved in its metabolism, including UGTs 1A1, 1A4, and 2B15 for the parent drug.[2][3] Further studies have elucidated the specific UGT enzymes responsible for the glucuronidation of its various metabolites.

Quantitative Data on UGT-Mediated Glucuronidation

A comprehensive review of publicly available scientific literature, including peer-reviewed articles and regulatory documents, did not yield specific quantitative kinetic data (i.e., Km and Vmax values) for the UGT-mediated glucuronidation of lumateperone or its individual metabolites. This information is often proprietary and may be contained within internal drug development documentation.

The following table summarizes the identified UGT enzymes responsible for the glucuronidation of lumateperone and its major metabolites.

| Substrate | Metabolite Name/Code | Glucuronidating UGT Isoforms |

| Lumateperone | - | UGT1A1, UGT1A4, UGT2B15 |

| Reduced Carbonyl Metabolite | IC200131 | UGT2B7, UGT2B15, UGT2B17 |

| Desmethyl-Metabolite | IC20161 | UGT2B10, UGT2B15 |

| N-demethylated Alcohol Metabolite | IC200565 | UGT1A3 |

| Unspecified Metabolite | IC201309 | UGT1A1, UGT1A3, UGT1A4, UGT1A9, UGT2B7, UGT2B17 |

Metabolic Pathways and Visualization

The metabolic cascade of lumateperone begins with phase I reactions, primarily ketone reduction and N-dealkylation, followed by phase II glucuronidation. The following diagrams illustrate these pathways.

Experimental Protocols

Detailed, specific experimental protocols for the UGT-mediated glucuronidation of lumateperone metabolites are not publicly available. However, a general methodology for in vitro UGT phenotyping and kinetic analysis can be described. These studies are crucial for identifying the specific UGT isoforms responsible for a drug's metabolism and for predicting potential drug-drug interactions.

General Protocol for UGT Reaction Phenotyping

-

Test System Selection: Recombinant human UGT enzymes expressed in a cellular system (e.g., baculovirus-infected insect cells) or human liver microsomes are commonly used.

-

Incubation: The test substrate (lumateperone or its metabolite) is incubated with the selected UGT-containing test system. The incubation mixture typically includes:

-

Phosphate buffer (pH 7.4)

-

Magnesium chloride (MgCl2)

-

The UGT-containing enzyme source

-

The substrate (at various concentrations for kinetic studies)

-

UDPGA (the co-factor for the glucuronidation reaction)

-

A pore-forming agent like alamethicin (B1591596) to ensure UDPGA access to the enzyme's active site within the microsomes.

-

-

Reaction Initiation and Termination: The reaction is initiated by adding UDPGA and is incubated at 37°C. The reaction is terminated after a predetermined time by adding a quenching solution, such as ice-cold acetonitrile (B52724) or methanol, which also serves to precipitate proteins.

-

Sample Analysis: The samples are centrifuged to remove precipitated proteins, and the supernatant is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the formation of the glucuronide metabolite.

-

Data Analysis: For enzyme kinetic studies, the rate of metabolite formation is plotted against the substrate concentration, and the data are fitted to kinetic models (e.g., Michaelis-Menten) to determine the Km and Vmax values.

The following diagram illustrates a typical workflow for such an experiment.

Conclusion

UGT-mediated glucuronidation is a cornerstone of lumateperone's metabolism, significantly contributing to the clearance of the parent drug and its numerous metabolites. While the specific UGT isoforms involved in these pathways have been identified, detailed quantitative kinetic data and specific experimental protocols remain largely in the realm of proprietary drug development information. The generalized methodologies and pathway diagrams presented here provide a foundational understanding for researchers and professionals in the field of drug metabolism and development, highlighting the critical role of phase II conjugation in the disposition of this important antipsychotic agent. Further research and publication of more detailed data would be invaluable to the scientific community for a more complete understanding of lumateperone's pharmacokinetic profile.

References

Species-Specific Biotransformation of Lumateperone: A Technical Guide

Abstract

Lumateperone (B1672687), a novel antipsychotic, undergoes extensive metabolism that varies significantly across species. This technical guide provides an in-depth analysis of the biotransformation of lumateperone in humans and key preclinical species, including monkeys, rats, and dogs. We present a comprehensive overview of the primary metabolic pathways, the enzymatic drivers of these transformations, and a quantitative comparison of major metabolites. Detailed experimental protocols for in vitro and in vivo metabolism studies are provided to facilitate reproducible research. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of lumateperone and other xenobiotics with species-dependent metabolism.

Introduction

Lumateperone is an atypical antipsychotic approved for the treatment of schizophrenia.[1] Its pharmacological activity is attributed to a combination of antagonist activity at central serotonin (B10506) 5-HT2A receptors and postsynaptic antagonist activity at central dopamine (B1211576) D2 receptors.[2] Like many xenobiotics, lumateperone is subject to extensive biotransformation, leading to the formation of over 20 metabolites.[3] The metabolic profile of lumateperone exhibits significant species differences, a critical consideration in preclinical safety assessment and the extrapolation of animal data to humans.[3][4] Understanding these differences is paramount for accurate interpretation of toxicology studies and prediction of human pharmacokinetics. This guide summarizes the current knowledge on the species-specific metabolism of lumateperone, providing a centralized resource for researchers in the field.

Metabolic Pathways and Key Metabolites

The biotransformation of lumateperone proceeds through several key pathways, with the relative importance of each varying by species. The principal metabolic routes include ketone reduction, N-demethylation, hydroxylation, and piperazine (B1678402) ring cleavage, followed by Phase II glucuronidation.[5][6]

Two major metabolites of lumateperone have been identified as pharmacologically relevant:

-

IC200131: Formed via the reduction of the ketone moiety on the butyrophenone (B1668137) side chain.[3]

-

IC200161: The N-desmethyl metabolite, resulting from the removal of a methyl group from the piperazine ring.[3]

Species Differences in Major Metabolic Pathways

In humans , the predominant metabolic pathway is the reduction of the ketone group to form the reduced carbonyl metabolite, IC200131 .[3] This reaction is primarily catalyzed by aldo-keto reductase 1C1 (AKR1C1), an enzyme expressed in humans but with a divergent evolutionary path in non-human species.[4]

In non-clinical species such as rats and dogs, the major biotransformation route is the N-demethylation of the piperazine ring, leading to the formation of the N-desmethyl metabolite, IC200161 .[3] Other notable pathways in these species include carbonylation, dehydrogenation, and cleavage of the piperazine ring.[5] While fourteen Phase I metabolites have been identified in liver microsomes from rats, dogs, and humans, no unique metabolites have been observed in human liver microsomes.[5]

dot

Enzymology of Lumateperone Biotransformation

The metabolism of lumateperone is mediated by a concert of Phase I and Phase II enzymes.

-

Cytochrome P450 (CYP) Enzymes: CYP3A4 is a key enzyme involved in the N-demethylation of lumateperone to form IC200161.[7]

-

Aldo-Keto Reductases (AKRs): As mentioned, AKR1C1 is the primary enzyme responsible for the formation of IC200131 in humans.[4]

-

Uridine Diphosphate-Glucuronosyltransferases (UGTs): Several UGT isoforms, including UGT1A1, UGT1A4, and UGT2B15, are involved in the glucuronidation of lumateperone and its metabolites, a major clearance pathway in humans.[6]

Quantitative Comparison of Metabolite Levels

A critical aspect of understanding species differences in drug metabolism is the quantitative analysis of metabolite concentrations in biological matrices. The following tables summarize the available data on the plasma concentrations of lumateperone and its major metabolites across different species.

Table 1: In Vivo Plasma Concentrations of Lumateperone and its Major Metabolites

| Species | Compound | Cmax (ng/mL) | AUC (ng·h/mL) | Notes |

| Human | Lumateperone | 0.05 - 50 | - | Plasma concentrations detected up to 8 hours post-dose.[6] |

| Metabolites | 0.2 - 100 | - | Combined concentration of metabolites.[6] | |

| Rat | Lumateperone | - | - | Exposure level of M3 (N-demethylated metabolite) is approximately 1.5-fold higher than lumateperone.[5] |

| M3 (IC200161) | - | - | Equivalent or slightly higher exposure levels than lumateperone.[5] | |

| Dog | - | - | - | Data not available |

| Monkey | - | - | - | Data not available |

Data presented as ranges or relative values due to the limited availability of specific quantitative data in the public domain.

Experimental Protocols

Reproducible and well-documented experimental protocols are essential for the advancement of scientific knowledge. This section provides detailed methodologies for the in vitro and in vivo assessment of lumateperone biotransformation.

In Vitro Metabolism in Liver Microsomes

This protocol describes a typical experiment to assess the metabolic stability and profile of lumateperone in liver microsomes from different species.

dot

Materials:

-

Cryopreserved liver microsomes (human, monkey, rat, dog)

-

Lumateperone tosylate

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (B52724) (for quenching)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Thaw and Prepare Microsomes: Thaw cryopreserved microsomes on ice. Dilute to the desired protein concentration (e.g., 0.5 mg/mL) with phosphate buffer.

-

Prepare Incubation Mixture: In a microcentrifuge tube, combine the diluted microsomes, NADPH regenerating system, and phosphate buffer. Pre-warm the mixture at 37°C for 5 minutes.

-

Initiate Reaction: Add lumateperone (e.g., final concentration of 1 µM) to the pre-warmed incubation mixture to start the reaction.

-

Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quench Reaction: Immediately add the aliquot to a tube containing cold acetonitrile (e.g., 2 volumes) and the internal standard to stop the enzymatic reaction and precipitate the protein.

-